amine](/img/structure/B13311698.png)
[1-(2-Fluorophenyl)ethyl](3-methoxypropyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)ethylamine: is an organic compound with the molecular formula C12H18FNO It is a derivative of phenethylamine, where the phenyl ring is substituted with a fluorine atom at the 2-position and the ethylamine chain is extended with a 3-methoxypropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorophenylacetonitrile and 3-methoxypropylamine.
Reduction: The nitrile group of 2-fluorophenylacetonitrile is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Alkylation: The resulting amine is then alkylated with 3-methoxypropylamine under basic conditions, often using a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 1-(2-Fluorophenyl)ethylamine may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-(2-Fluorophenyl)ethylamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring, where nucleophiles like hydroxide (OH-) or amines can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
科学的研究の応用
1-(2-Fluorophenyl)ethylamine: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-(2-Fluorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the phenyl ring enhances its binding affinity to certain biological targets, while the 3-methoxypropyl group influences its pharmacokinetic properties. The compound may modulate the activity of neurotransmitters and other signaling molecules, leading to its observed biological effects.
類似化合物との比較
1-(2-Fluorophenyl)ethylamine: can be compared with other similar compounds, such as:
[1-(2,5-Difluorophenyl)ethyl]amine: This compound has an additional fluorine atom at the 5-position, which may alter its binding affinity and biological activity.
[1-(2-Fluorophenyl)ethyl]cyclopropanamine: The cyclopropane ring in this compound introduces steric hindrance, affecting its interaction with biological targets.
[1-(2-Fluorophenyl)ethyl]amine: Lacking the 3-methoxypropyl group, this compound has different pharmacokinetic properties and may exhibit distinct biological effects.
The uniqueness of 1-(2-Fluorophenyl)ethylamine lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to its analogs.
特性
分子式 |
C12H18FNO |
|---|---|
分子量 |
211.28 g/mol |
IUPAC名 |
N-[1-(2-fluorophenyl)ethyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C12H18FNO/c1-10(14-8-5-9-15-2)11-6-3-4-7-12(11)13/h3-4,6-7,10,14H,5,8-9H2,1-2H3 |
InChIキー |
TVQWGXYAWDBLDI-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1F)NCCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





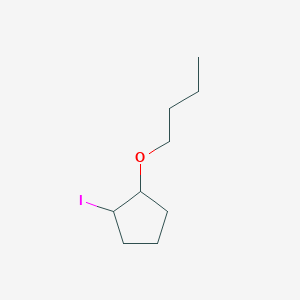
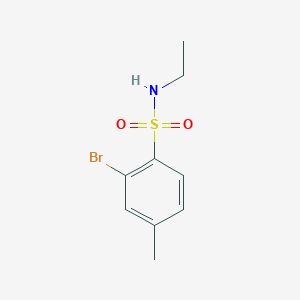
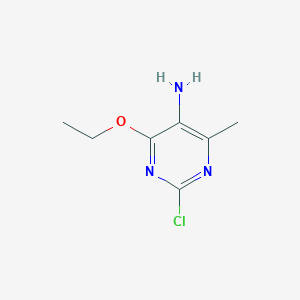
![(But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine](/img/structure/B13311660.png)
![4-[(2,5-Dichlorophenyl)methyl]piperidine](/img/structure/B13311668.png)
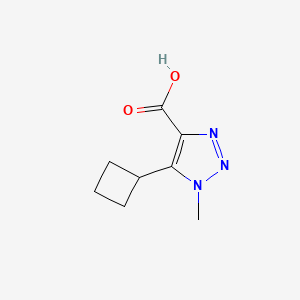
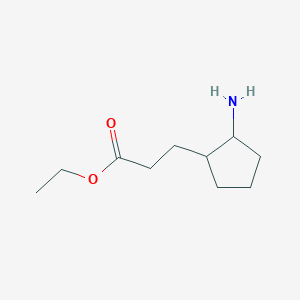

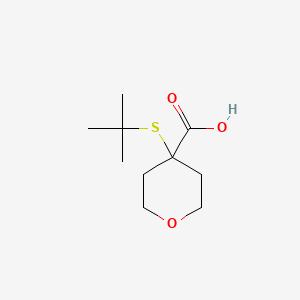
![Methyl 1-oxospiro[4.4]nonane-2-carboxylate](/img/structure/B13311715.png)
![3-{[(3-Ethoxypropyl)amino]methyl}phenol](/img/structure/B13311719.png)
